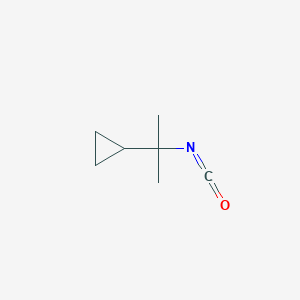

(2-Isocyanatopropan-2-yl)cyclopropane

Description

Properties

IUPAC Name |

2-isocyanatopropan-2-ylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,8-5-9)6-3-4-6/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVHJXCEURSCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isocyanatopropan-2-yl)cyclopropane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with isocyanates. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of (2-Isocyanatopropan-2-yl)cyclopropane may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Isocyanatopropan-2-yl)cyclopropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of ureas, carbamates, and other derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of (2-Isocyanatopropan-2-yl)cyclopropane include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of (2-Isocyanatopropan-2-yl)cyclopropane depend on the type of reaction and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce ureas or carbamates .

Scientific Research Applications

(2-Isocyanatopropan-2-yl)cyclopropane has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of (2-Isocyanatopropan-2-yl)cyclopropane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, potentially altering their function. This reactivity is exploited in both biological and industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound is compared to two analogs: 1-Isocyanatopropane (linear primary isocyanate) and Isocyanatocyclohexane (cyclohexane-based isocyanate). Key differences arise from ring strain, substituent position, and molecular geometry.

Table 1: Structural and Physical Properties

Key Observations :

- Cyclopropane Strain : The target compound’s cyclopropane ring imparts high ring strain (~27 kcal/mol), increasing reactivity in ring-opening reactions compared to Isocyanatocyclohexane .

- Steric Effects : The tertiary isocyanate group in the target compound creates steric hindrance, reducing nucleophilic attack rates compared to 1-Isocyanatopropane .

- Boiling Points : The lower boiling point of the target compound (~150°C) vs. Isocyanatocycloclohexane (~190°C) reflects cyclopropane’s smaller size and reduced van der Waals interactions.

Reactivity and Stability

Reactivity in Nucleophilic Additions

- Target Compound : Moderate reactivity due to steric hindrance from the branched isocyanate group. Reacts sluggishly with amines/alcohols compared to 1-Isocyanatopropane.

- 1-Isocyanatopropane : High reactivity (primary isocyanate) with rapid urethane/urea formation .

- Isocyanatocyclohexane : Low reactivity due to the stable cyclohexane ring and absence of strain.

Thermal Stability

Spectroscopic and Stereochemical Considerations

- Stereoisomerism : Unlike pyrethroids with multiple chiral centers on cyclopropane (), the target compound lacks stereoisomerism due to its substitution pattern.

- Spectroscopy : Distinct NMR and IR signatures arise from cyclopropane’s deshielded protons and the isocyanate group’s asymmetric stretching (~2270 cm⁻¹) .

Biological Activity

(2-Isocyanatopropan-2-yl)cyclopropane, with the CAS number 2649079-66-1, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C6H10N2O

- Molecular Weight : 126.16 g/mol

- CAS Number : 2649079-66-1

The biological activity of (2-Isocyanatopropan-2-yl)cyclopropane is primarily attributed to its isocyanate functional group. Isocyanates are known for their reactivity with nucleophiles, particularly thiols and amines, leading to the formation of stable adducts. This reactivity can influence various biological pathways, including:

- Protein Modification : Isocyanates can modify cysteine residues in proteins, potentially altering their function.

- Enzyme Inhibition : The compound may inhibit enzymes by covalently binding to active sites, affecting metabolic pathways.

Biological Activity Summary

Research has indicated that (2-Isocyanatopropan-2-yl)cyclopropane exhibits the following biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against certain bacterial strains. |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cell lines, suggesting potential in oncology. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of (2-Isocyanatopropan-2-yl)cyclopropane against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent. -

Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with (2-Isocyanatopropan-2-yl)cyclopropane resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating its potential as a lead compound for further anticancer drug development. -

Enzyme Inhibition Studies

Research focused on the inhibition of carbonic anhydrase by (2-Isocyanatopropan-2-yl)cyclopropane showed that it could effectively reduce enzyme activity by forming covalent bonds with the active site residues. This suggests possible applications in treating conditions where carbonic anhydrase plays a critical role.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Isocyanatopropan-2-yl)cyclopropane, and what analytical techniques are critical for confirming its purity and structure?

- Methodology : Synthesis typically involves cyclopropanation reactions, such as the use of diazo compounds (e.g., ethyl diazoacetate) with alkenes under controlled acidic or basic conditions. Purification via column chromatography or recrystallization is essential. Analytical validation requires nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D-COSY) for structural confirmation, infrared (IR) spectroscopy to identify the isocyanate group (~2270 cm⁻¹), and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Cross-referencing with PubChem data ensures consistency in spectral interpretations .

Q. What safety precautions are essential when handling (2-Isocyanatopropan-2-yl)cyclopropane in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture-induced degradation. Emergency protocols for spills include neutralization with dry sand or vermiculite, avoiding water to prevent exothermic reactions. Refer to OSHA-compliant safety data sheets (SDS) for flammability and toxicity thresholds (e.g., LC50 for inhalation hazards) .

Q. How can researchers optimize reaction conditions to minimize side reactions during the synthesis of (2-Isocyanatopropan-2-yl)cyclopropane?

- Methodology : Systematic screening of temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loadings (e.g., Rh₂(OAc)₄) using design of experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates to isolate byproducts (e.g., urea derivatives from isocyanate hydrolysis). Statistical tools like ANOVA identify significant variables .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of (2-Isocyanatopropan-2-yl)cyclopropane with nucleophilic agents, and how do these predictions align with experimental data?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic additions. Compare simulated IR and NMR spectra with experimental data to validate regioselectivity. Molecular dynamics (MD) simulations predict solvent effects on reaction pathways. Discrepancies between computational and experimental results may arise from solvation models or basis set limitations .

Q. How should researchers address discrepancies in spectroscopic data when characterizing (2-Isocyanatopropan-2-yl)cyclopropane derivatives?

- Methodology : Replicate measurements under standardized conditions (e.g., solvent, temperature). Use heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for ambiguous cases. Document batch-specific variations (e.g., solvent residues) in supplementary materials per journal guidelines .

Q. What strategies are recommended for elucidating the reaction mechanisms involving (2-Isocyanatopropan-2-yl)cyclopropane under varying catalytic conditions?

- Methodology : Isotopic labeling (e.g., ¹⁵N in isocyanate groups) tracks bond reorganization via NMR or mass spectrometry. Kinetic isotope effects (KIE) and Eyring plots differentiate concerted vs. stepwise mechanisms. In situ IR spectroscopy monitors intermediate formation (e.g., carbamates). Compare catalytic efficiency of transition metals (e.g., Pd vs. Cu) using turnover frequency (TOF) metrics .

Q. How can in silico modeling be integrated with experimental approaches to study the biological interactions of (2-Isocyanatopropan-2-yl)cyclopropane?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., cytochrome P450). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use metabolomics (LC-MS/MS) to identify bioactive metabolites. Combine transcriptomic data with pathway analysis (KEGG/Reactome) to map systemic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.